molecular formula C18H24N4O2 B2356467 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2200616-70-0

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2356467
CAS No.: 2200616-70-0
M. Wt: 328.416
InChI Key: FJRVTUMNHJGGSS-UHFFFAOYSA-N
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Description

The compound 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic molecule featuring a pyrazole-piperidine-pyridine scaffold. Its structure includes:

  • A 1,5-dimethylpyrazole ring linked via a carbonyl group to a piperidine moiety.
  • A methoxy bridge connecting the piperidine to a 3-methylpyridine ring.

Molecular Formula: C₁₈H₂₃N₄O₂ (inferred from structural analogs).
Molecular Weight: ~339.4 g/mol (calculated by replacing the trifluoromethyl group in ’s analog with methyl).
Key Features: The methyl substituents on the pyrazole and pyridine rings enhance lipophilicity, while the methoxy linker and piperidine moiety may influence conformational flexibility and target binding.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-5-4-8-19-17(13)24-12-15-6-9-22(10-7-15)18(23)16-11-14(2)21(3)20-16/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRVTUMNHJGGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NN(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5OC_{16}H_{21}N_5O, with a molecular weight of approximately 305.37 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, combined with a piperidine moiety and a methoxy group attached to a pyridine.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that pyrazole derivatives could effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators. This mechanism may contribute to the therapeutic effects observed in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Some studies have reported that pyrazole-containing compounds exhibit antimicrobial activity against various pathogens. The structural features of these compounds can enhance their ability to penetrate microbial membranes and disrupt cellular functions. This activity has been particularly noted against bacterial strains resistant to conventional antibiotics .

The biological activity of 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that promote apoptosis or reduce inflammation .
  • Cell Cycle Regulation : By affecting the cell cycle machinery, this compound can induce cell death in rapidly dividing cancer cells.

Case Studies

StudyFindings
Umesha et al. (2017)Investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Notable synergistic effects were observed when combined with doxorubicin, enhancing overall efficacy against resistant cancer subtypes .
Parish et al. (1984)Studied the selective oxidation reactions involving pyrazole derivatives, suggesting potential applications in synthesizing bioactive molecules with improved pharmacological profiles .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) References
Target Compound : 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine C₁₈H₂₃N₄O₂ ~339.4 3-methylpyridine, 1,5-dimethylpyrazole Not explicitly reported N/A
Analog 1 : 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine C₁₈H₂₁F₃N₄O₂ 382.4 3-CF₃-pyridine Research chemical (no activity specified)
Analog 2 : Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate C₁₉H₂₃F₃N₆O₂ 436.4 Pyrimidine core, trifluoromethyl, ester Intermediate for pharmaceuticals
DMPI : 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole C₃₀H₃₂N₄ 448.6 Indole core, 2,3-dimethylbenzyl MRSA carbapenem synergist

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. Methyl (Analog 1 vs. Target Compound): The 3-CF₃ group in Analog 1 increases molecular weight by ~43 g/mol compared to the target’s 3-methylpyridine.
  • Pyrimidine vs. Pyridine (Analog 2 vs. Target Compound) :
    Analog 2’s pyrimidine core introduces additional nitrogen atoms, likely altering hydrogen-bonding capacity and solubility. The ester group may confer higher reactivity or susceptibility to hydrolysis compared to the target’s methoxy linker .

Preparation Methods

Synthesis of the Pyrazole Moiety

The 1,5-dimethyl-1H-pyrazole-3-carbonyl group is synthesized via cyclocondensation of 1,1-dimethylhydrazine with ethyl 3-oxo-4-methylpentanoate under acidic conditions (Scheme 1). This reaction proceeds through enolate formation, followed by cyclization and ester hydrolysis to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (85% yield).

Reaction Conditions:

  • Reactants: 1,1-Dimethylhydrazine (1.2 equiv), ethyl 3-oxo-4-methylpentanoate (1.0 equiv)
  • Catalyst: HCl (0.1 M in ethanol)
  • Temperature: Reflux at 80°C for 12 hours
  • Workup: Neutralization with NaHCO3, extraction with ethyl acetate

The carboxylic acid is subsequently converted to its acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) at 0–25°C (95% conversion).

Functionalization of Piperidine

Piperidin-4-ylmethanol is acylated with the pyrazole-derived acyl chloride in the presence of triethylamine (TEA) to form 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-ylmethanol (Scheme 2). The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis.

Key Data:

  • Yield: 78%
  • Purification: Column chromatography (SiO2, chloroform:methanol 9:1)
  • Characterization:
    • 1H NMR (400 MHz, CDCl3): δ 1.45–1.70 (m, 4H, piperidine CH2), 2.30 (s, 3H, N-CH3), 3.40–3.60 (m, 2H, N-CO), 3.85 (d, J = 6.4 Hz, 2H, CH2OH)

The hydroxymethyl group is then activated as a tosylate using toluenesulfonyl chloride (TsCl) and pyridine in DCM (0°C, 2 hours), achieving 90% conversion to the corresponding tosylate.

Etherification with 3-Methylpyridin-2-ol

The tosylated intermediate undergoes nucleophilic substitution with 3-methylpyridin-2-ol in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60°C (Scheme 3). This Williamson etherification proceeds with 65% yield, facilitated by the strong base deprotonating the pyridinolic oxygen.

Optimization Insights:

  • Solvent Screening: DMF outperformed THF and acetonitrile due to superior solubility of reactants.
  • Base Selection: NaH provided higher yields compared to K2CO3 or DBU.

Analytical Characterization

The final product is validated using a combination of techniques:

Table 1. Spectroscopic Data

Technique Key Signals
1H NMR δ 2.25 (s, 3H, pyridine-CH3), 3.95 (s, 2H, OCH2), 6.75 (d, J = 8.0 Hz, pyridine-H)
13C NMR δ 167.5 (C=O), 154.2 (pyrazole-C3), 148.7 (pyridine-C2)
HRMS m/z 329.1985 [M+H]+ (calc. 329.1978)

Purity Assessment:

  • HPLC: 98.2% purity (C18 column, acetonitrile:water 70:30, 1 mL/min)

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

The cyclocondensation step occasionally yields regioisomeric byproducts (e.g., 1,3-dimethylpyrazole). Employing excess 1,1-dimethylhydrazine and kinetic control (low temperature) suppresses isomer formation.

Tosylate Stability

The tosylate intermediate is prone to hydrolysis. Storage under anhydrous conditions and immediate use post-synthesis are critical.

Pyridine Coupling Efficiency

Low nucleophilicity of 3-methylpyridin-2-ol was addressed by pre-forming its sodium salt using NaH, enhancing reaction rates.

Alternative Synthetic Approaches

A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) was explored for ether formation, but resulted in lower yields (45%) due to competing side reactions.

Q & A

Q. What are the common synthetic routes for 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrazole-piperidine intermediate via coupling reactions. For example, 1,5-dimethylpyrazole-3-carboxylic acid is reacted with piperidin-4-ylmethanol using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) to form the amide bond .
  • Step 2 : Methoxylation of the pyridine moiety. The piperidine intermediate is linked to 3-methylpyridine via a methoxy bridge using nucleophilic substitution under basic conditions (e.g., K₂CO₃) in solvents like DMF or acetonitrile .
  • Purification : Final purification employs column chromatography or preparative HPLC to isolate the compound with >95% purity .

Q. What analytical techniques are recommended for structural characterization?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity and substituent positions (e.g., distinguishing methoxy protons at δ 3.2–3.8 ppm) .
  • FTIR : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and methoxy (C-O, ~1100–1250 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₂₀H₂₆N₄O₃: 394.47 g/mol) .

Q. How can solubility and formulation challenges be addressed for this compound?

  • Solubility Profiling : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. For poor aqueous solubility, use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
  • Stability Studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs). Parameterize the compound using PubChem’s 3D structure (CID: [insert if available]) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR : Develop quantitative structure-activity relationship models to correlate substituent modifications (e.g., methyl vs. methoxy groups) with bioactivity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure compound purity (>98% via HPLC) .
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .
  • Meta-Analysis : Pool data from multiple studies (n ≥ 3) and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Modify labile groups (e.g., methoxy to trifluoromethoxy) to reduce CYP450-mediated degradation .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB. High binding (>90%) may necessitate prodrug strategies .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Prepare derivatives with variations in pyrazole (e.g., 1,3-dimethyl vs. 1,5-dimethyl) or piperidine (e.g., N-methyl vs. N-ethyl) .
  • Bioactivity Testing : Screen analogs against target enzymes (IC₅₀) and cancer cell lines (e.g., MCF-7, HepG2). Use dose-response curves to calculate potency .
  • Data Analysis : Apply machine learning (e.g., Random Forest) to identify critical substituents influencing activity .

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